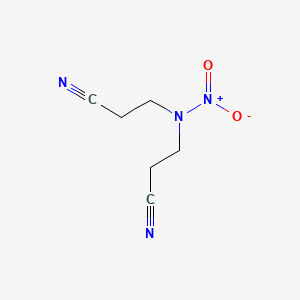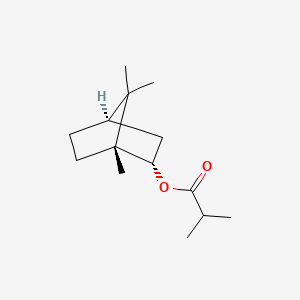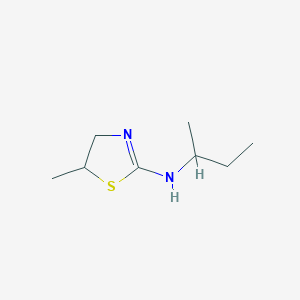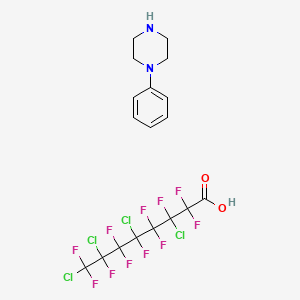
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid--1-phenylpiperazine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid–1-phenylpiperazine (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms and a piperazine ring. This compound is notable for its unique chemical structure, which includes both fluorine and chlorine atoms, making it highly resistant to degradation and reactive under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves the halogenation of octanoic acid derivatives. The process includes multiple steps of chlorination and fluorination under controlled conditions. The reaction conditions often require the use of strong halogenating agents and catalysts to ensure the selective addition of chlorine and fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often carried out in specialized reactors designed to handle highly reactive and corrosive chemicals. The production process must ensure the purity of the final product, which is achieved through rigorous purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dehalogenated compounds.
Scientific Research Applications
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.
Industry: Utilized in the production of specialized materials, including coatings and polymers that require high chemical resistance.
Mechanism of Action
The mechanism of action of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows it to form strong bonds with specific sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s high stability and resistance to degradation make it a valuable tool in studying long-term biological effects.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but lacks chlorine atoms.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group instead of a carboxylic acid group.
Hexafluoropropylene oxide dimer acid (HFPO-DA): A shorter chain fluorinated compound with different reactivity.
Uniqueness
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is unique due to its combination of chlorine and fluorine atoms, providing a distinct set of chemical properties. Its high resistance to degradation and specific reactivity make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
4627-64-9 |
|---|---|
Molecular Formula |
C18H15Cl4F11N2O2 |
Molecular Weight |
642.1 g/mol |
IUPAC Name |
1-phenylpiperazine;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid |
InChI |
InChI=1S/C10H14N2.C8HCl4F11O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h1-5,11H,6-9H2;(H,24,25) |
InChI Key |
SCQYZYCCUOSSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
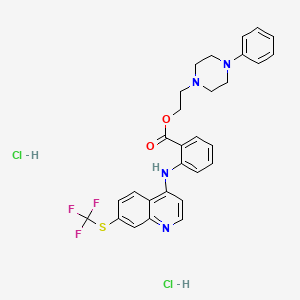
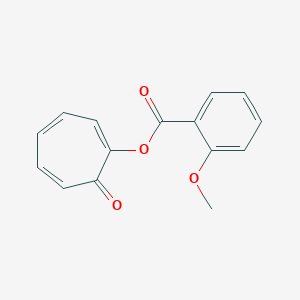
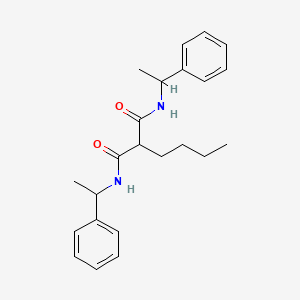
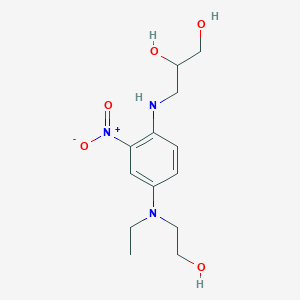
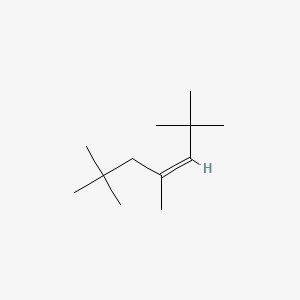

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)

![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
